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NUP116 protein, S cerevisiae - 148997-72-2

NUP116 protein, S cerevisiae

Catalog Number: EVT-1519056
CAS Number: 148997-72-2
Molecular Formula: C14H12FNO2
Molecular Weight: 0
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Product Introduction

Synthesis Analysis

The synthesis of NUP116 involves transcription from the NUP116 gene followed by translation into a polypeptide chain. The protein comprises 1113 amino acids and features several functional domains essential for its role in the NPC. The assembly of NUP116 into the NPC is complex and involves interactions with other nucleoporins such as NUP82 and GLE2. Techniques like two-hybrid screening have been employed to identify these interactions, revealing that the carboxy-terminal region of NUP116 is critical for its association with other nucleoporins .

Chemical Reactions Analysis

NUP116 participates in several biochemical reactions primarily related to nucleocytoplasmic transport. It acts as a docking site for import and export factors, facilitating their movement through the NPC. The protein's interaction with RNA-binding proteins is particularly significant, as it aids in the export of polyadenylated RNA from the nucleus to the cytoplasm. The binding dynamics between NUP116 and its partners are influenced by various factors, including cellular conditions and post-translational modifications .

Mechanism of Action

The mechanism of action of NUP116 involves its role in forming a selective barrier at the NPC while allowing regulated transport of molecules. It interacts with nuclear transport receptors that recognize nuclear localization signals on cargo proteins. Upon binding, these receptors facilitate cargo translocation through the NPC, where NUP116's FG repeats play a critical role in creating a hydrophobic environment that assists in this transport process . Additionally, NUP116's interaction with GLE2 enhances RNA export efficiency, further underscoring its multifunctional role within the NPC .

Physical and Chemical Properties Analysis

NUP116 has distinct physical and chemical properties that influence its function:

  • Molecular Weight: Approximately 124 kDa.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but generally falls within a range conducive to protein interactions.
  • Stability: NUP116 exhibits stability under physiological conditions but may undergo conformational changes in response to binding events or environmental stressors .
  • Abundance: Experimental data indicate that NUP116 is abundantly expressed in yeast cells, reflecting its essential role in cellular processes .
Applications

NUP116 serves several scientific purposes:

  • Model Organism Studies: As a well-characterized component of yeast NPCs, it provides insights into fundamental mechanisms of nucleocytoplasmic transport applicable to higher eukaryotes.
  • Biotechnological Applications: Understanding NUP116 can aid in engineering yeast strains for improved production systems in biotechnology.
  • Disease Research: Given its role in transport processes, studying NUP116 may reveal insights into diseases linked to nuclear transport dysfunctions, including certain cancers and genetic disorders .
Introduction to NUP116 in S. cerevisiae

NUP116 is an essential FG-nucleoporin (FG-Nup) in the nuclear pore complex (NPC) of Saccharomyces cerevisiae, playing critical roles in nucleocytoplasmic transport and NPC structural integrity. As a component of the central NPC channel, it facilitates selective molecular trafficking while maintaining the permeability barrier between nuclear and cytoplasmic compartments. Its functional significance is underscored by the lethal phenotype of nup116 null mutants at elevated temperatures and synthetic lethality with paralog deletions. Studies of NUP116 have provided fundamental insights into NPC architecture, mRNA export mechanisms, and the evolutionary diversification of nucleoporin families following whole-genome duplication events in yeast [1] [4] [10].

Genomic Context and Evolutionary Origins

Genomic Localization and Paralogous Relationships

NUP116 is encoded by the open reading frame YMR047C on chromosome XIII in S. cerevisiae. It shares a paralogous relationship with NUP100 (YKL068W), resulting from the whole-genome duplication (WGD) event approximately 100 million years ago. Both proteins belong to the GLFG nucleoporin family characterized by repetitive phenylalanine-glycine motifs. Despite significant sequence homology (∼40% identity), these paralogs exhibit distinct functional properties:

Table 1: Characteristics of NUP116 and Paralog NUP100

FeatureNUP116NUP100
Systematic NameYMR047CYKL068W
Amino Acid Length1,113959
Molecular Weight116.3 kDa100.0 kDa
Null Mutant ViabilityLethal in S288C at 37°CViable
Essential DomainsGLEBS (aa 110-166)Lacks GLEBS motif
Protein Abundance4,756 ± 2,601 molecules/cell3,667 ± 1,043 molecules/cell

Genetic analyses reveal complex interdependencies: The nup116Δ mutant is inviable in the S288C background at 37°C but viable in W303 strains at permissive temperatures. Conversely, nup100Δ exhibits no growth defects. However, the nup116Δ nup100Δ double mutant is synthetically lethal even in W303, indicating partial functional redundancy. Both paralogs display synthetic lethality with NUP145 mutants, highlighting their cooperative roles in NPC architecture [1] [9] [10].

Evolutionary Conservation Across Eukaryotes

NUP116 orthologs are conserved across eukaryotes, with its functional domains exhibiting particularly deep evolutionary roots:

  • GLFG Repeats: The N-terminal glycine-leucine-phenylalanine-glycine (GLFG) repeat domain mediates hydrophobic interactions with nuclear transport receptors. This domain is conserved in vertebrate NUP98, which shares ancestral origins with yeast GLFG-Nups [2] [5].

  • GLEBS Motif: A defining feature of NUP116 is the Gle2p-binding sequence (GLEBS; residues 110-166), absent in NUP100. This motif is evolutionarily conserved in rat and Xenopus NUP98 and a Caenorhabditis elegans ORF. The GLEBS motif anchors the mRNA export factor Gle2p (human RAE1) to the NPC, creating a docking platform essential for messenger ribonucleoprotein (mRNP) export [2].

  • C-terminal NPC Association Domain: The C-terminal region facilitates NPC anchoring and is functionally interchangeable between NUP116 and NUP100. Chimeric studies demonstrate that inserting the GLEBS motif into NUP100 enables complementation of nup116Δ thermosensitivity and NPC herniation phenotypes, confirming functional conservation of structural domains across paralogs [2].

Table 2: Evolutionary Conservation of NUP116 Functional Domains

DomainFunctionConservation
GLFG RepeatsTransport receptor bindingVertebrate NUP98, fungi, plants
GLEBS MotifGle2p/RAE1 dockingVertebrates (Xenopus, rat NUP98)
C-Terminal DomainNPC anchoringWidely conserved in FG-nucleoporins

Role in Nuclear Pore Complex (NPC) Biology

Overview of NPC Architecture and Function

Nuclear pore complexes are ∼120 MDa macromolecular assemblies embedded in the nuclear envelope, composed of ∼30 nucleoporins (Nups) arranged in octagonal symmetry. Each NPC contains multiple structural modules:

  • Cytoplasmic Filaments: Project into the cytoplasm, facilitating mRNA export termination.
  • Central Transport Channel: Contains FG-Nups that form a selective permeability barrier.
  • Nuclear Basket: Composed of Tpr homologs (Mlp1/2 in yeast), crucial for mRNA processing.

NUP116 localizes to the central core of the NPC, where it contributes to both structural stability and transport functionality. Cryo-electron tomography studies reveal that NUP116 deletion prevents cytoplasmic ring assembly, indicating its scaffold-stabilizing role. In nup116Δ strains, NPCs develop double-membrane "seals" over their cytoplasmic faces at restrictive temperatures (37°C), physically blocking nucleocytoplasmic transport and causing nuclear accumulation of poly(A)+ RNA. This structural defect underscores NUP116's essential role in maintaining NPC architecture under stress conditions [4] [8] [10].

Classification of Nucleoporins: FG vs. Structural Components

Nucleoporins are classified based on domain architecture and functional contributions:

FG-Nucleoporins (FG-Nups):

  • Contain intrinsically disordered phenylalanine-glycine (FG) repeat domains.
  • Form hydrogel-like barriers that permit facilitated diffusion of transport receptor-cargo complexes.
  • NUP116 is a FG-Nup with GLFG-type repeats concentrated in its N-terminus. It directly contributes to the NPC permeability barrier through transient hydrophobic interactions with karyopherins.

Properties

CAS Number

148997-72-2

Product Name

NUP116 protein, S cerevisiae

Molecular Formula

C14H12FNO2

Synonyms

NUP116 protein, S cerevisiae

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